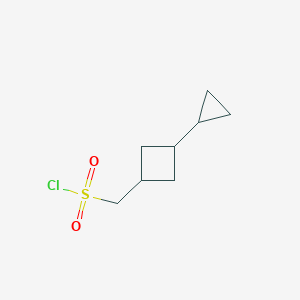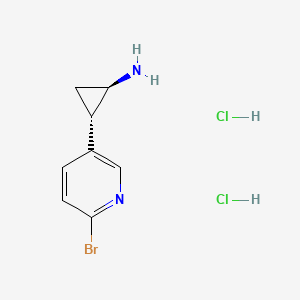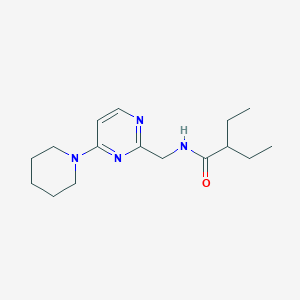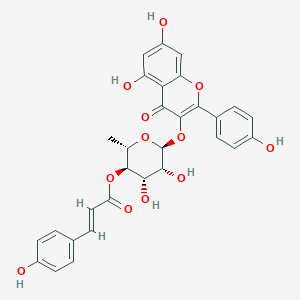
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride is a versatile chemical compound with the molecular formula C8H13ClO2S. It is used in various fields such as organic synthesis, pharmaceuticals, and material science due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions include heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours, maintaining the temperature throughout the addition .
Industrial Production Methods
Industrial production methods for methanesulfonyl chloride, a related compound, involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is scalable and efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and Lewis acids. The reaction conditions often involve controlled temperatures and the use of solvents such as ether or alcohol .
Major Products Formed
The major products formed from reactions involving this compound include methanesulfonates, which are intermediates in various substitution, elimination, reduction, and rearrangement reactions .
Aplicaciones Científicas De Investigación
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride finds applications in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: It can be used in the modification of biological molecules for research purposes.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride involves its function as an electrophile, providing the “CH3SO2+” synthon. This allows it to react with nucleophiles, such as alcohols, to form methanesulfonates. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler compound with similar reactivity, used to form methanesulfonates.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis, but with a different aromatic structure.
Uniqueness
(3-Cyclopropylcyclobutyl)methanesulfonyl chloride is unique due to its cyclopropyl and cyclobutyl groups, which provide distinct steric and electronic properties compared to simpler sulfonyl chlorides like methanesulfonyl chloride and tosyl chloride. These unique properties make it valuable in specific synthetic applications where these structural features are advantageous .
Propiedades
IUPAC Name |
(3-cyclopropylcyclobutyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUGAICQKBUQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167008-07-1 |
Source


|
| Record name | (3-cyclopropylcyclobutyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2929122.png)
![Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2929123.png)
![3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide](/img/structure/B2929126.png)



![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)





![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929145.png)
